molecular formula C17H21N3O2S B5131977 7-Methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

7-Methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B5131977
M. Wt: 331.4 g/mol
InChI Key: CFOJKICRBIUASO-UHFFFAOYSA-N
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Description

7-Methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound that features a unique structure combining a pyrrolidine ring, a benzothiolo ring, and a pyrimidinone moiety

Properties

IUPAC Name

7-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-11-4-5-12-13(8-11)23-16-15(12)17(22)20(10-18-16)9-14(21)19-6-2-3-7-19/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOJKICRBIUASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable benzothiolo precursor with a pyrrolidinone derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.

Scientific Research Applications

7-Methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydro-1

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could be explored for the development of new pharmaceuticals, particularly in areas like anti-cancer or anti-inflammatory drugs.

    Industry: It may find applications in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 7-Methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, benzothiolo compounds, and pyrimidinones. Examples might include:

  • Pyrrolidine-2,5-diones
  • Benzothiolo[2,3-d]pyrimidin-5-ones
  • Pyrrolidin-2-ones

Uniqueness

What sets 7-Methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one apart is its unique combination of these structural elements, which may confer distinct chemical and biological properties. This uniqueness could translate into specific advantages in its applications, such as enhanced selectivity or potency in medicinal chemistry.

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